Product packaging for BI-811283(Cat. No.:)

BI-811283

Cat. No.: B1192378
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Mitotic Kinases in Cellular Regulation

Cellular regulation is intricately controlled by a vast network of proteins, among which protein kinases play a pivotal role. Protein phosphorylation, a key regulatory mechanism, reaches its peak during mitosis, the process of cell division citeab.comijpsonline.com. The human genome encodes 518 kinases, with approximately a dozen specifically dedicated to cell division citeab.comijpsonline.com. These mitotic protein kinases are central to orchestrating the precise progression through mitosis, ensuring accurate spatio-temporal regulation essential for error-free chromosome segregation citeab.comijpsonline.com. Key mitotic kinases include the cyclin-dependent kinase (CDK) family (e.g., CDK1), Aurora kinase family (Aurora-A and Aurora-B), and Polo-like kinase (Plk) families (e.g., Plk1), alongside others such as Bub1, Haspin, and Mps1 citeab.comijpsonline.com. These kinases ensure the stepwise progression through the various phases of mitosis—prophase, pro-metaphase, metaphase, anaphase, telophase, and cytokinesis—culminating in the equal segregation and distribution of the genome to daughter cells guidetoimmunopharmacology.org. A failure in this highly regulated mitotic process is a significant source of genetic instability, a hallmark of cancer pathology guidetopharmacology.org.

Role of Aurora Kinases in Cell Division and Tumorigenesis

The Aurora kinases, comprising three isoforms (Aurora A, B, and C), are a family of serine/threonine kinases that are critically involved in maintaining chromosomal integrity during both mitotic and meiotic processes way2drug.comwikipedia.orgnih.govmdpi.com. Aurora A and Aurora B are notably expressed in somatic cells undergoing mitotic division nih.gov. Their functions are crucial for multiple events during mitosis, including centrosome duplication, chromosome condensation and separation, kinetochore-microtubule interactions, mitotic spindle formation, and the completion of cytokinesis nih.gov. Aurora B, specifically, is a key enzymatic component of the Chromosomal Passenger Complex (CPC), which plays a critical role in ensuring faithful chromosome segregation and promoting the correct biorientation of chromosomes on the mitotic spindle way2drug.comresearchgate.net.

Aberrant activity, often manifested as overexpression or gene amplification, of Aurora kinases (particularly Aurora A and B) has been widely observed across various human cancers way2drug.comwikipedia.orgnih.govmdpi.comnih.govciteab.comguidetopharmacology.orgiiarjournals.org. This deregulation of Aurora kinase activity can lead to failures in centrosome function, spindle assembly, chromosomal alignment, and cytokinesis, resulting in mitotic abnormalities and genetic instability, such as aneuploidy nih.govmdpi.comnih.govguidetopharmacology.org. Such genetic instability drives uncontrolled cancer cell proliferation and enhances their survival nih.govnih.gov. Furthermore, Aurora B overexpression has been linked to tumor cell invasion, metastasis, and drug resistance .

Rationale for Aurora Kinase B as a Therapeutic Target in Cancer Research

Given their fundamental role in mitosis and their frequent deregulation in tumors, Aurora kinases have emerged as significant targets for anticancer therapies citeab.com. Aurora B is particularly attractive as a therapeutic target due to its essential role in maintaining genomic stability and normal cell division, and its dysregulation is directly implicated in tumor initiation and progression mdpi.com. Abnormally elevated levels of Aurora B kinase lead to unequal chromosomal separation during cell division, resulting in cells with an abnormal number of chromosomes (aneuploidy), which is a known cause and driver of cancer ijpsonline.comnih.gov.

Targeting Aurora B with specific inhibitors is considered a promising therapeutic strategy for cancer treatment way2drug.commdpi.comresearchgate.net. The inhibition of Aurora B kinase in cancer cells leads to the formation of severely polyploid cells with chromosomal abnormalities. Counterintuitively, these polyploid cells may continue dividing initially, but due to their severe chromosomal aberrations, they eventually undergo cell cycle arrest or cell death ijpsonline.comnih.govnih.govnih.govfrontiersin.org. This unique mechanism, where Aurora B inhibition induces mitotic checkpoint override followed by polyploidy and subsequent cell death or senescence, defines a new mechanistic paradigm for M-phase targeting agents in oncology nih.govresearchgate.net.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI811283;  BI-811283;  BI 811283.

Origin of Product

United States

Molecular Pharmacology of Bi 811283

Mechanism of Action as an ATP-Competitive Inhibitor

BI-811283 functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of Aurora B kinase. evitachem.comnih.govopnme.comresearchgate.net This mechanism involves the selective binding of this compound to the ATP-binding pocket of the Aurora B kinase protein. e-century.usevitachem.comnih.gov By occupying this critical site, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream target substrates that are essential for proper mitotic progression. evitachem.com This inhibition ultimately leads to the formation of polyploid cells due to improper chromosomal separation, which can result in cell cycle arrest or apoptosis in cancer cells. evitachem.comnih.gov this compound is described as a reversible inhibitor. nih.govopnme.comresearchgate.net

Specificity for Aurora B Kinase

This compound demonstrates potent inhibitory activity against human Aurora B kinase. Preclinical studies have reported an half-maximal inhibitory concentration (IC50) value of 9 nM for Aurora B kinase activity. nih.govopnme.comresearchgate.net This potency highlights its specific targeting of Aurora B within the Aurora kinase family. nih.gov

Comparative Inhibition Profile Against Other Aurora Kinase Isoforms (Aurora A and C)

While exhibiting high potency for Aurora B, this compound also shows inhibitory activity against other Aurora kinase isoforms, albeit at higher concentrations. Its IC50 values for Aurora A and Aurora C kinases are reported as 70 nM and 17 nM, respectively. nih.gov This comparative profile underscores its preferential, though not exclusive, inhibition of Aurora B.

Table 1: Inhibitory Concentrations (IC50) of this compound Against Aurora Kinase Isoforms

Kinase IsoformIC50 (nM)
Aurora B9
Aurora C17
Aurora A70

Data derived from enzymatic kinase assays. nih.gov

Selectivity Profile Against Off-Target Kinases (e.g., FLT3, KIT)

Beyond the Aurora kinase family, this compound exhibits a favorable selectivity profile against a broader panel of kinases. In a screen of 46 additional kinases, this compound at a concentration of 1000 nM inhibited fewer than 16% (7 out of 46) of these kinases by more than 50%. nih.gov Notably, research indicates that this compound demonstrates over 2000-fold selectivity against kinases such as FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT). evitachem.com This high degree of selectivity minimizes potential off-target effects, which is crucial for targeted therapeutic development.

Binding Kinetics and Interaction Dynamics with Aurora B Kinase

This compound functions as a reversible inhibitor of Aurora B kinase. nih.govopnme.comresearchgate.net The interaction dynamics are influenced by its ATP-competitive nature, where it occupies the ATP-binding pocket. Preclinical assessments have indicated that the protein binding of this compound is dependent on the plasma concentrations of alpha-1-acid glycoprotein (B1211001) (AGP). researchgate.net

Structural Basis of Aurora B Kinase Inhibition by this compound

This compound is a 2,3-diaminopyrimidine derivative. opnme.com Structural studies, including X-ray crystallography, have elucidated its binding mode within the ATP-binding pocket of Aurora B kinase. The compound binds specifically to the hinge region of the kinase. While binding in this region, its interaction does not extend as deeply into the pocket as observed with some other inhibitors. The binding affinity of this compound is modulated by four key hydrogen bonds. Specifically, the amino group of Glu177 forms a hydrogen bond with the amide carbonyl that links the aniline (B41778) and piperazine (B1678402) moieties of this compound. Concurrently, the carboxyl group of Glu177 also forms a hydrogen bond with the same amide carbonyl. Both of these crucial interactions are facilitated by two distinct water molecules. Co-crystal structures of this compound bound to the Xenopus laevis Aurora B/INCENP complex confirm its localization within the ATP-binding pocket, acting as an ATP-mimetic. The kinase domain of X. laevis Aurora B shares significant homology with its human ortholog, exhibiting 80% identity and 92% homology, with no critical differences in the ATP-binding site, making it a valid surrogate for structural analysis.

Cellular Effects and Biological Consequences of Bi 811283 Treatment

Impact on Mitotic Progression and Cell Cycle Regulation

Aurora B kinase is an integral component of the Chromosomal Passenger Complex (CPC), a protein assembly that undergoes dynamic localization throughout the cell cycle to regulate key mitotic events fda.govcaymanchem.com. By inhibiting Aurora B, BI-811283 profoundly disrupts normal mitotic progression, leading to cell cycle arrest, primarily in the G2/M phase fda.gov. The critical functions of Aurora B, such as ensuring accurate chromosome segregation and promoting the correct biorientation of chromosomes on the mitotic spindle, are compromised upon treatment with this compound fda.govcaymanchem.com.

Disruption of Chromosome Condensation and Congression

Aurora B kinase is directly involved in regulating chromosome condensation, a process essential for compacting genetic material into manageable structures for segregation caymanchem.com. This function is mediated, in part, through the phosphorylation of histone H3 (pHH3) caymanchem.com. Treatment with this compound leads to a rapid and significant reduction in histone H3 phosphorylation, often observed within one hour of exposure, serving as a pharmacodynamic marker of Aurora B kinase inhibition caymanchem.com. This inhibition consequently impairs proper chromosome condensation and congression, the movement of chromosomes to the metaphase plate.

Aberrant Chromosome Segregation

A primary consequence of Aurora B kinase inhibition by this compound is the occurrence of aberrant chromosome segregation. Aurora B plays a vital role in ensuring the faithful separation of sister chromatids during anaphase fda.gov. Its inhibition results in chromosomal segregation disorders, leading to an unequal distribution of genetic material to daughter cells fda.gov. This disruption is particularly significant in cancer cells, where abnormally elevated levels of Aurora B kinase often contribute to chromosome instability and aneuploidy caymanchem.com. This compound's action counteracts this by inducing severe chromosomal abnormalities.

Impaired Cytokinesis

The Aurora B complex is indispensable for the completion of cytokinesis, the final stage of cell division where the cytoplasm divides caymanchem.comdrugbank.com. Following its role in chromosome alignment and segregation, Aurora B relocates to the midbody and central spindle to facilitate spindle disassembly and cytokinesis fda.govcaymanchem.com. Studies have shown that cells lacking functional Aurora B kinase are unable to complete cytokinesis and often become tetraploid caymanchem.com. Consequently, treatment with this compound impairs this crucial process, contributing to the formation of multinucleated cells.

Induction of Polyploidy and Aneuploidy in Cancer Cell Lines

A hallmark effect of this compound treatment in cancer cell lines is the robust induction of polyploidy and aneuploidy nih.govcaymanchem.comdrugbank.com. This occurs because the inhibition of Aurora B kinase allows cells to bypass the mitotic checkpoint despite experiencing severe chromosomal abnormalities, leading to failed mitosis drugbank.com. Preclinical in vitro studies have shown a significant increase in the fraction of polyploid cells, with up to 80% of cells becoming polyploid within 48 hours of this compound treatment caymanchem.comdrugbank.com. Histological examination of tumors from in vivo xenograft models treated with this compound further corroborates these findings, revealing an accumulation of enlarged, multinucleated cells, consistent with the induction of polyploidy drugbank.com. This mechanism of action, causing severe chromosomal abnormalities, is a key aspect of this compound's biological consequences.

Table 1: Key Cellular Effects of this compound in Cancer Cell Lines

ParameterValueObservation TimepointCell Lines / ContextSource
Aurora B Kinase Inhibition (IC50)9 nMN/AEnzymatic assays fda.govnih.govcaymanchem.comdrugbank.com
Antiproliferative Activity (EC50)< 14 nMN/APanel of 24 diverse cancer cell lines nih.govcaymanchem.comdrugbank.com
Histone H3 Phosphorylation InhibitionRapid (< 1 h)1 hourNCI-H460 (non-small cell lung cancer) caymanchem.com
Polyploidy InductionUp to 80%48 hoursFour cell lines tested by FACS, NCI-H460 caymanchem.comdrugbank.com
Senescence Induction~25%96 hoursNCI-H460 (non-small cell lung cancer) drugbank.com
Apoptosis Induction (Nuclear Fragmentation)~7%96 hoursNCI-H460 (non-small cell lung cancer) drugbank.com

Mechanisms of Cell Fate Determination Post-Treatment

Following the profound mitotic aberrations and induction of polyploidy, cells treated with this compound are directed towards specific cell fates, primarily senescence and, to a lesser extent, apoptosis caymanchem.comdrugbank.com. This outcome is a critical aspect of the compound's therapeutic potential, as it leads to the elimination or irreversible growth arrest of affected cancer cells.

Senescence Induction Pathways

A significant proportion of polyploid cells generated after this compound treatment undergo cellular senescence caymanchem.comdrugbank.com. Senescence is a state of stable and irreversible cell cycle arrest, distinct from apoptosis, where cells remain metabolically active but lose their proliferative capacity. In studies using NCI-H460 lung cancer cell cultures, approximately 25% of cells became senescent within 96 hours of this compound exposure drugbank.com. While the precise molecular pathways leading to senescence induction by this compound are not exhaustively detailed, cellular senescence is typically triggered by various forms of cellular stress, including DNA damage and oncogene activation. Given that this compound induces severe chromosomal abnormalities and aneuploidy, it is highly probable that the DNA damage response (DDR) pathway plays a significant role in mediating the senescence phenotype observed post-treatment. Activation of key cell cycle regulators such as p53 and retinoblastoma protein (Rb), and their downstream effectors like p16 and p21, are central to establishing and maintaining the senescent state.

Apoptotic Pathways Activation

Treatment with this compound has been shown to induce apoptotic events in cancer cells, a critical mechanism for its antiproliferative effects. The induction of apoptosis is characterized by specific molecular and morphological changes.

Cleaved Poly (ADP-ribose) Polymerase (PARP) Expression

The activation of apoptotic pathways following this compound treatment is evidenced by an increase in the expression of cleaved poly (ADP-ribose) polymerase (PARP). This increase in cleaved PARP was observed through Western blotting analysis after 72 hours and 96 hours of treatment nih.gov. Cleavage of PARP is a well-established hallmark of apoptosis, indicating the activation of caspases, which are central to the execution phase of programmed cell death.

Nuclear Fragmentation Analysis

Further evidence of apoptosis induction by this compound comes from nuclear fragmentation analysis. Microscopic enumeration of DAPI-stained cells revealed a concomitant increase in the fraction of cells exhibiting nuclear fragmentation nih.govgoogle.com. Specifically, the percentage of cells with nuclear fragmentation increased from less than 1% to 7% after 72 hours and 96 hours of treatment nih.gov. This morphological change, characterized by the breakdown of the cell nucleus into smaller fragments, is a definitive indicator of late-stage apoptosis.

Cellular Proliferation Inhibition Across Diverse Cancer Cell Types

This compound exhibits significant activity in inhibiting the proliferation of a wide array of cancer cell types, highlighting its broad therapeutic potential.

Broad Antiproliferative Activity Spectrum

Preclinical in vitro studies have demonstrated that this compound possesses broad antiproliferative activity across a diverse panel of human cancer cell lines nih.govway2drug.comgoogle.com. The half-maximal effective concentration (EC50) values for the inhibition of proliferation in over 20 human cancer cell lines ranged from 2 to 14 nM nih.gov. This broad activity was observed in 24 tumor cell lines originating from different tissues, with EC50 values consistently reported as less than 14 nM way2drug.comgoogle.com.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

ParameterValue
Number of Cancer Cell Lines Tested>20 (up to 24)
EC50 Range for Proliferation Inhibition2 to 14 nM

Independence from Tissue Origin and Oncogenome Status

A notable characteristic of this compound's antiproliferative activity is its independence from the tissue origin or oncogenome status of the cancer cells nih.gov. This suggests that its mechanism of action, primarily through Aurora B kinase inhibition, is effective irrespective of the specific genetic mutations or cellular environment that define different cancer types. This broad applicability across diverse cancer models underscores its potential as a versatile anti-cancer agent.

Phosphorylated Histone H3 (pHH3) as a Cellular Biomarker of Aurora B Inhibition

Phosphorylated Histone H3 (pHH3) serves as a critical cellular biomarker for assessing the inhibition of Aurora B kinase activity. Aurora B kinase is responsible for phosphorylating Histone H3 at serine 10 during mitosis, a process essential for proper chromosome condensation and segregation nih.gov.

Treatment with this compound leads to a rapid and significant reduction in pHH3 levels, indicating effective inhibition of Aurora B kinase. In the non-small cell lung cancer cell line NCI-H460, for instance, a rapid inhibition of histone H3 phosphorylation was observed within one hour of treatment nih.gov. This rapid decrease in pHH3 acts as a direct pharmacodynamic marker, confirming that this compound successfully engages its target, Aurora B kinase, within cells frontiersin.orgfrontiersin.org. The monitoring of pHH3 levels, including through immunohistochemistry on skin biopsies, has been utilized in studies to determine the extent of Aurora B kinase inhibition frontiersin.orgfrontiersin.org.

Preclinical in Vitro Research Methodologies and Findings

Immunofluorescence and Western Blotting for Molecular Marker Analysis

Analysis of Cell Death Markers

Methodologies: To assess cell death, researchers employed several methodologies. Apoptosis was detected through Western blotting for cleaved poly (ADP-ribose) polymerase (PARP) and by microscopic enumeration of DAPI-stained cells exhibiting nuclear fragmentation evitachem.com. Additionally, in some studies, plasma levels of caspase-cleaved cytokeratin-18 (CK-18) were quantified using validated ELISA as a marker of anticipated apoptosis following Aurora B kinase inhibition e-century.us.

Findings: Treatment with BI-811283 led to a slow onset of apoptosis in a subset of cells. Specifically, in the non-small cell lung cancer cell line NCI-H460, an increase in cleaved PARP and a concomitant rise in the fraction of cells displaying nuclear fragmentation were observed. This increase in nuclear fragmentation, indicative of apoptosis, progressed from less than 1% to 7% after 72 and 96 hours of treatment evitachem.com. While caspase-cleaved CK-18 levels were monitored in some contexts, a consistent trend regarding these levels was not always observed in relation to this compound administration in clinical assessments e-century.us.

Table 1: Key Findings on Cell Death Markers Induced by this compound

Cell Line/MarkerTime PointObserved EffectReference
NCI-H460 (Cleaved PARP)72-96 hIncreased evitachem.com
NCI-H460 (Nuclear Fragmentation)72-96 hIncreased from <1% to 7% evitachem.com
Plasma Caspase-cleaved CK-18VariousNo consistent trend observed (in clinical assessments, but relevant to methodology) e-century.us

Senescence-Associated Beta-Galactosidase (SA-β-Gal) Staining

Methodologies: Cellular senescence was identified by staining for Senescence-Associated Beta-Galactosidase (SA-β-Gal) activity evitachem.com. This cytochemical assay typically involves detecting β-galactosidase activity at an acidic pH of 6.0, where the chromogenic substrate X-Gal is cleaved to produce an insoluble blue precipitate within senescent cells wikipedia.orgopnme.comnih.gov. While SA-β-Gal staining is a widely used marker for cellular senescence in vitro and in vivo, it is important to note that it may not be an unequivocal sole marker and often benefits from corroboration with additional senescence markers nih.govsmolecule.com.

Findings: In the NCI-H460 cell line, treatment with this compound resulted in a marked increase in the fraction of senescent cells. Within 96 hours of treatment, the percentage of senescent cells significantly rose from less than 3% to 25% of the total population evitachem.com. This indicates that a substantial proportion of cells treated with this compound entered a senescent state.

Table 2: Senescence Induction by this compound

Cell Line/MarkerTime PointObserved EffectReference
NCI-H460 (SA-β-Gal)96 hFraction of senescent cells increased from <3% to 25% evitachem.com

Morphological Analysis of Cellular Phenotypes (e.g., Polyploidy, Multinucleation)

Methodologies: Morphological changes and cell cycle status were assessed using techniques such as DNA content analysis, often performed with instruments like Cellomics ArrayScan or FACScalibur evitachem.com. Microscopic observation was also crucial for identifying specific cellular phenotypes.

Findings: A prominent morphological change induced by this compound in in vitro settings was the increase in polyploidy. Within 48 hours of treatment, the fraction of polyploid cells in the NCI-H460 cell line dramatically increased from less than 5% to over 80% evitachem.com. This polyploid phenotype was accompanied by a notable increase in cell volume evitachem.com. The accumulation of large, often multinucleated cells is a characteristic hallmark of Aurora B kinase inhibition researchgate.net. A subset of these polyploid cells subsequently underwent senescence and apoptosis e-century.usresearchgate.net.

Table 3: Morphological Changes and Polyploidy Induced by this compound

Cell Line/PhenotypeTime PointObserved EffectReference
NCI-H460 (Polyploidy)48 hIncreased from <5% to >80% evitachem.com
NCI-H460 (Cell Volume)48 hMarked increase evitachem.com
General (Morphology)Post-treatmentAccumulation of larger and multinucleated cells, consistent with Aurora B inhibition researchgate.net

Preclinical in Vivo Research in Model Systems

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic assessments are crucial for understanding the mechanism of action and target engagement of therapeutic compounds. For BI-811283, key biomarkers were evaluated in preclinical models to confirm Aurora B kinase inhibition and its cellular consequences.

In Vivo Phosphorylated Histone H3 Levels

Phosphorylated histone H3 (pHH3) serves as a direct substrate of Aurora B kinase and its levels are a primary pharmacodynamic biomarker for assessing Aurora B inhibition researchgate.net. Preclinical studies consistently showed a decrease in pHH3 levels following this compound treatment. This reduction was observed within one hour of treatment in in vitro settings, confirming Aurora B kinase inhibition nih.govresearchgate.net. In in vivo xenograft models, a decrease in pHH3 was also noted, acting as a reliable marker for Aurora B kinase inhibition nih.govresearchgate.net. Biomarker analyses specifically in HCT 116 tumors confirmed that therapeutic doses of this compound effectively inhibited the phosphorylation of histone H3 researchgate.net. In clinical studies, a trend toward decreased pHH3 was observed with increasing doses of this compound, further indicating target engagement nih.govresearchgate.netnih.govfrontiersin.org.

Histological Examination of Treated Tumors

Histological examination of tumors treated with this compound in preclinical models provided visual evidence consistent with the compound's mechanism of action. These examinations revealed an accumulation of enlarged, multinucleated cells researchgate.netascopubs.org. This cellular morphology is a hallmark of Aurora B kinase inhibition, as it prevents proper cytokinesis, leading to cells with multiple nuclei and an abnormal chromosome count (polyploidy) wikipedia.org. While these polyploid cells may initially continue to divide, their severe chromosomal abnormalities ultimately lead to cessation of division or cell death wikipedia.org.

Investigation of Administration Schedules and Their Impact on Therapeutic Index in Preclinical Models

The administration schedule significantly influences the therapeutic index of an anticancer agent. Preclinical studies with this compound investigated different administration schedules, particularly comparing continuous infusion versus bolus administration, to optimize efficacy.

Good laboratory practice-toxicology studies indicated that the total time the plasma level remained above a certain threshold was a critical parameter for achieving efficacy nih.gov. In a human colorectal cancer (HCT 116) model, a 24-hour continuous infusion of this compound demonstrated superior therapeutic index compared to a bolus regimen nih.govresearchgate.net. Furthermore, both weekly and bi-weekly administrations of this compound via 24-hour continuous infusion exhibited similarly strong antitumor activity in preclinical models nih.gov.

More detailed comparisons revealed that continuous subcutaneous infusion at 20 mg/kg over 24 hours once weekly was distinctly superior to all bolus injection schedules, even when bolus regimens delivered weekly doses up to 75 mg/kg researchgate.net. This superior efficacy of continuous infusion was observed in xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma researchgate.net. Notably, continuous infusion also induced the regression of large tumors (350 mm³) in the HCT 116 colon carcinoma model researchgate.net.

The following table summarizes key findings regarding the impact of administration schedules in preclinical models:

Administration ScheduleObserved Antitumor Activity / Therapeutic IndexPreclinical ModelSource
24-hour continuous infusion (c.i.)Superior therapeutic index compared to bolus regimenHCT 116 colorectal cancer nih.govresearchgate.net
Weekly 24-hour continuous infusionStrong antitumor activityVarious preclinical models nih.gov
Bi-weekly 24-hour continuous infusionStrong antitumor activityVarious preclinical models nih.gov
Once-weekly continuous s.c. infusion (20 mg/kg over 24h)Clearly superior to all bolus injection schedules (up to 75 mg/kg weekly)Human non-small cell lung, colon, and pancreas carcinoma xenografts researchgate.net
Continuous infusionInduced regression of large tumors (350 mm³)HCT 116 colon carcinoma researchgate.net

Translational Research Insights and Future Directions

Preclinical Optimization Strategies for Aurora B Kinase Inhibitors

Preclinical studies with BI-811283 have explored various administration schedules to optimize its antitumor activity. Investigations in human non-small cell lung cancer (NSCLC), colon carcinoma, and pancreas carcinoma xenograft models revealed that multiple cycles of this compound treatment resulted in dose-dependent inhibition of tumor growth, with tumor regression observed in some instances. nih.govresearchgate.netascopubs.org Specifically, continuous subcutaneous infusion of this compound at 20 mg/kg once weekly proved superior in terms of antitumor activity compared to bolus injection schedules, even at higher weekly doses of up to 75 mg/kg. This highlights the importance of sustained exposure for optimal efficacy. nih.govresearchgate.net Furthermore, this optimized schedule induced regression of large tumors (350 mm³) in the HCT 116 colon carcinoma model. researchgate.net

Table 1: Preclinical Efficacy of this compound in Xenograft Models

Tumor ModelAdministration ScheduleObserved EffectReference
NSCLC XenograftsMultiple cycles, dose-dependentDose-dependent inhibition of tumor growth nih.govresearchgate.netascopubs.org
Colon Carcinoma XenograftsMultiple cycles, dose-dependentDose-dependent inhibition of tumor growth nih.govresearchgate.netascopubs.org
Pancreas Carcinoma XenograftsMultiple cycles, dose-dependentDose-dependent inhibition of tumor growth nih.govresearchgate.netascopubs.org
HCT 116 Colon Carcinoma24-h continuous s.c. infusion (20 mg/kg once weekly)Regression of large tumors (350 mm³) researchgate.net

Identification of Predictive Biomarkers for Response to this compound in Preclinical Settings

Identifying predictive biomarkers is crucial for patient stratification and optimizing clinical trial design. In preclinical settings, phosphorylated histone H3 (pHH3) has been established as a pharmacodynamic biomarker for Aurora B kinase inhibition by this compound. nih.govfrontiersin.orgnih.gov

Phosphorylated Histone H3 (pHH3): Preclinical assessments demonstrated that this compound reduced histone H3 phosphorylation in multiple cancer cell lines. nih.gov In in vivo xenograft models, a decrease in pHH3 was observed, serving as a marker of Aurora B kinase inhibition. nih.gov In clinical trials, a trend toward a decrease in pHH3 was noted with increasing this compound doses, indicating target engagement. nih.govnih.gov

Polyploidy and Senescence: this compound treatment leads to the induction of polyploidy (up to 80% of cells within 48 hours) and senescence (up to 25% of cells within 96 hours) in preclinical models, which could serve as cellular indicators of response. researchgate.netresearchgate.netascopubs.org

While caspase-cleaved CK-18, an apoptosis marker, was also assessed in clinical studies, it did not show a consistent trend and was not considered an informative clinical biomarker for Aurora B kinase inhibition by this compound. nih.govnih.gov The development of predictive biomarkers often involves a systems biology approach, utilizing in silico, in vitro, ex vivo, and in vivo models to understand genetic signatures of response and guide therapeutic strategies. crownbio.com

Elucidation of Resistance Mechanisms to Aurora B Kinase Inhibition in Preclinical Models

Understanding resistance mechanisms is vital for developing more effective and durable therapeutic strategies. While specific resistance mechanisms to this compound are not extensively detailed in the provided snippets, insights from studies on other Aurora B kinase inhibitors offer valuable preclinical rationales.

Efflux Pumps: Elevated expression of multi-drug resistant protein (MDR1) and breast cancer resistant protein (BCRP) has been linked to resistance to barasertib, another Aurora B inhibitor, in pancreatic carcinoma cell lines. proquest.com This suggests that overexpression of efflux pumps could be a general mechanism of resistance to Aurora B kinase inhibitors.

Kinase Domain Mutations: A Gly160Glu mutation in the kinase domain of Aurora B was observed in T-cell acute lymphoblastic leukemia (ALL) cells that developed resistance to high concentrations of ZM447439, another Aurora B inhibitor. proquest.com This highlights the potential for target-site mutations to confer resistance by preventing inhibitor binding.

Alternative Pathways: Beyond direct mutations, cells can develop Aurora B-independent resistance mechanisms. proquest.com The activation of Aurora B itself has been linked to acquired resistance to EGFR TKIs, suggesting a complex interplay of pathways where inhibiting one pathway might lead to compensatory activation of Aurora B. frontiersin.org

Development of Novel Analogs with Enhanced Specificity or Efficacy (Academic Perspective)

The development of novel analogs of Aurora B kinase inhibitors, including this compound, is an ongoing area of academic and industrial research aimed at improving specificity, efficacy, and overcoming resistance. This compound itself is an ATP-competitive diaminopyrimidine derivative. mdpi.com

The field has seen the emergence of various Aurora B inhibitors, including both ATP-competitive and non-ATP competitive compounds. For example, SP-96 is a quinazoline-based non-ATP competitive Aurora B inhibitor that demonstrated high selectivity over FLT3 and KIT, potentially reducing off-target toxicities observed with some pan-Aurora or less selective inhibitors. proquest.comnih.gov Other compounds like GSK1070916 have shown high selectivity for Aurora B over Aurora A. nih.gov The continuous pursuit of novel compounds focuses on:

Enhanced Selectivity: Designing inhibitors that specifically target Aurora B with minimal off-target effects on other kinases (e.g., Aurora A, FLT3, KIT) to reduce toxicity and improve therapeutic index. proquest.commdpi.comnih.gov

Improved Potency: Developing compounds with lower IC50 values to achieve effective inhibition at lower concentrations. researchgate.netmdpi.com

Overcoming Resistance: Designing analogs that can circumvent known resistance mechanisms, such as efflux pump overexpression or kinase domain mutations.

Novel Binding Mechanisms: Exploring non-ATP competitive inhibitors to offer alternative strategies for target engagement and potentially overcome resistance to ATP-competitive agents. proquest.comnih.gov

Broader Implications for Understanding Mitotic Vulnerabilities in Cancer Biology

The study of Aurora B kinase inhibitors like this compound has significant broader implications for understanding mitotic vulnerabilities in cancer biology. Aurora B kinase is a critical component of the chromosomal passenger complex (CPC) and plays essential roles in various mitotic processes, including chromosome condensation, alignment, segregation, and cytokinesis. nih.govwikipedia.orgascopubs.orgresearchgate.netnih.gov Its elevated expression in many cancer types underscores its importance as a therapeutic target. nih.govwikipedia.orgascopubs.orgproquest.comnih.gov

Inhibition of Aurora B kinase leads to catastrophic mitotic errors, such as defective cytokinesis, resulting in polyploid cells that eventually undergo senescence or apoptosis. nih.govresearchgate.netresearchgate.netwikipedia.orgascopubs.orgnih.gov This mechanism of action offers a distinct approach to cancer therapy compared to traditional microtubule-targeting agents. nih.govascopubs.org

Furthermore, recent research highlights the co-regulation of Aurora B and RepoMan (recruits PP1 onto mitotic chromatin at anaphase). While Aurora B is frequently overexpressed in cancers, this often does not lead to lethal aneuploidy due to the balanced co-overexpression of RepoMan. molbiolcell.org Interestingly, high levels of RepoMan have been shown to sensitize cancer cells to Aurora B inhibitors. molbiolcell.org This finding suggests that the co-up-regulation of RepoMan and Aurora B, while contributing to tumor aggressiveness, also exposes a specific vulnerability that can be exploited therapeutically. molbiolcell.org This understanding opens new avenues for identifying patient populations that may be particularly sensitive to Aurora B kinase inhibition and for developing novel combination strategies.

Q & A

Q. What is the molecular mechanism of BI-811283 as an Aurora B inhibitor, and how does this mechanism inform preclinical experimental design?

this compound selectively inhibits Aurora B kinase with an IC50 of 9 nM in vitro, disrupting mitotic progression and inducing polyploidy and apoptosis in cancer cells . To validate its mechanism, researchers should employ kinase activity assays, cell cycle analysis (e.g., flow cytometry), and apoptosis markers (e.g., caspase-3 cleavage). Preclinical studies should also assess downstream effects on histone H3 phosphorylation (Ser10), a hallmark of Aurora B activity .

Q. What in vitro and in vivo models are commonly used to evaluate this compound's antitumor efficacy?

In vitro: Human cancer cell lines (e.g., AML, solid tumors) treated with this compound at IC50-guided concentrations (≤10 nM) to measure proliferation (MTT assays) and clonogenic survival . In vivo: Xenograft models (e.g., AML patient-derived xenografts) using this compound monotherapy (e.g., 100 mg/kg dosing) or combination regimens (e.g., with cytarabine). Tumor volume and survival endpoints should be quantified alongside pharmacodynamic biomarkers (e.g., phospho-histone H3) .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical in preclinical studies of this compound?

Key PK parameters include plasma half-life, clearance, and tissue distribution, assessed via LC-MS/MS in rodent models. PD markers should focus on mitotic arrest (e.g., phospho-Aurora B substrates) and apoptosis (e.g., TUNEL staining). Dose-response relationships must be established to align with clinical trial data (e.g., MTD of 100 mg in humans) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's limited single-agent efficacy in solid tumors versus enhanced activity in hematological malignancies when combined with cytarabine?

The disparity arises from tumor type-specific dependencies on Aurora B and synergistic effects with cytarabine (a DNA synthesis inhibitor). Researchers should:

  • Compare Aurora B expression levels in solid vs. hematological tumors (IHC or RNA-seq).
  • Design co-culture assays to test drug synergy (e.g., Chou-Talalay combination index).
  • Evaluate tumor microenvironment factors (e.g., bone marrow stromal interactions in AML) that enhance this compound uptake .

Q. What methodological considerations are critical when designing combination therapy studies involving this compound and chemotherapeutic agents?

  • Dose escalation : Use adaptive designs (e.g., 3+3) to identify MTD while minimizing hematological toxicities (e.g., neutropenia).
  • Pharmacodynamic endpoints : Monitor dual targets (e.g., Aurora B inhibition + DNA damage markers for cytarabine).
  • Sequencing : Test pre-treatment with this compound to induce mitotic arrest before administering cell cycle-dependent agents .

Q. How can researchers optimize dosing schedules to mitigate hematological toxicities observed in this compound clinical trials?

  • Preclinical modeling : Use transgenic mice with humanized bone marrow to simulate thrombocytopenia/neutropenia.
  • Intermittent dosing : Test pulse dosing (e.g., 3 days on/4 days off) to allow hematopoietic recovery.
  • Supportive therapies : Co-administer granulocyte colony-stimulating factor (G-CSF) in preclinical models to assess toxicity rescue .

Q. What statistical approaches are appropriate for analyzing antitumor response variability in this compound clinical trials?

  • Survival analysis : Kaplan-Meier curves with log-rank tests for progression-free survival (PFS) in phase II trials.
  • Response categorization : Apply RECIST 1.1 criteria for solid tumors and ELN guidelines for AML, distinguishing stable disease (SD) from partial response (PR).
  • Multivariate regression : Identify covariates (e.g., baseline Aurora B expression, prior therapies) influencing response heterogeneity .

Methodological Frameworks for Translational Research

Q. How can translational studies bridge preclinical findings of this compound to clinical outcomes?

  • Biomarker-driven trials : Correlate in vitro IC50 values with patient plasma concentrations (e.g., using trough levels from phase I data).
  • Patient-derived organoids : Test this compound sensitivity in organoids cultured from trial participants to predict clinical response.
  • Liquid biopsies : Monitor circulating tumor DNA (ctDNA) for Aurora B mutation emergence during treatment .

Q. What experimental strategies address acquired resistance to this compound in relapsed patients?

  • Resistance modeling : Generate this compound-resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months).
  • Omics profiling : Perform RNA-seq and phosphoproteomics to identify bypass signaling pathways (e.g., PLK1 upregulation).
  • High-throughput screening : Test drug libraries to identify synergistic agents (e.g., CDK inhibitors) .

Q. How should researchers design studies to evaluate this compound's impact on tumor senescence versus apoptosis?

  • Senescence markers : β-galactosidase staining and p21/p16 expression via Western blot.
  • Single-cell RNA-seq : Resolve heterogeneous cell states post-treatment.
  • In vivo imaging : Use fluorescent caspase-3 reporters in xenografts to spatially map apoptotic vs. senescent regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.